3-Benzyl-2-(5-benzyl-2-methoxy-phenyl)thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-2-(5-benzyl-2-methoxy-phenyl)thiazolidin-4-one is a heterocyclic compound belonging to the thiazolidine family. Thiazolidines are five-membered rings containing sulfur and nitrogen atoms at the first and third positions, respectively. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-(5-benzyl-2-methoxy-phenyl)thiazolidin-4-one typically involves the reaction of benzylamine with 2-(5-benzyl-2-methoxyphenyl)thiazolidin-4-one under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of green chemistry principles to enhance selectivity, purity, and yield. Techniques such as nano-catalysis and multicomponent reactions are employed to improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-2-(5-benzyl-2-methoxy-phenyl)thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at specific positions on the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products .
Major Products Formed
Scientific Research Applications
3-Benzyl-2-(5-benzyl-2-methoxy-phenyl)thiazolidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Benzyl-2-(5-benzyl-2-methoxy-phenyl)thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its anticancer activity may be due to the inhibition of cell proliferation pathways, while its antimicrobial activity could result from disrupting bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-5-((5-(4-chlorophenyl)-2-furyl)methylene)-2-thioxo-1,3-thiazolidin-4-one
- (5E)-3-Benzyl-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
Compared to similar compounds, 3-Benzyl-2-(5-benzyl-2-methoxy-phenyl)thiazolidin-4-one stands out due to its unique substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the benzyl and methoxy groups enhances its pharmacological properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C24H23NO2S |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
3-benzyl-2-(5-benzyl-2-methoxyphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H23NO2S/c1-27-22-13-12-20(14-18-8-4-2-5-9-18)15-21(22)24-25(23(26)17-28-24)16-19-10-6-3-7-11-19/h2-13,15,24H,14,16-17H2,1H3 |
InChI Key |
YSUJOXYZJIXHHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=CC=CC=C2)C3N(C(=O)CS3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.